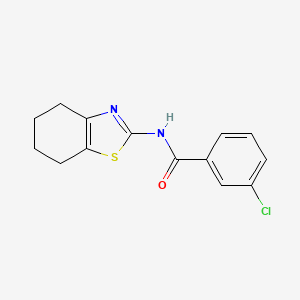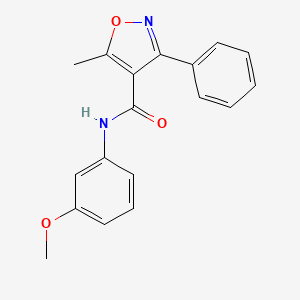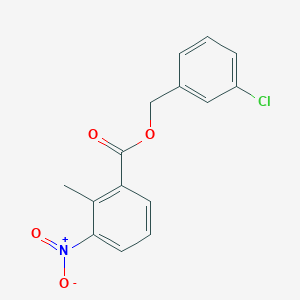
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is commonly referred to as CTB and is synthesized using specific methods that involve various chemical reactions. CTB has been found to have several biochemical and physiological effects and is known to act on specific molecular targets in the body.
作用機序
The mechanism of action of CTB involves its interaction with specific molecular targets in the body. CTB has been found to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of specific inflammatory mediators that are involved in the development of inflammatory diseases. Additionally, CTB has been found to modulate specific signaling pathways in the body that are involved in neuroprotection.
Biochemical and physiological effects:
CTB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Additionally, CTB has been found to protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
CTB has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. Additionally, CTB has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, CTB also has limitations for lab experiments. It is a complex compound that requires specific conditions for synthesis, and its use in vivo requires further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of CTB. One potential direction is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of CTB in vivo. Further studies are also needed to understand the potential use of CTB in neuroprotection and cognitive function. Overall, CTB has significant potential for further research and development in various domains of scientific research.
合成法
The synthesis of CTB involves several chemical reactions, including the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole to obtain the final product, CTB. The synthesis method of CTB is complex and requires specific conditions to obtain a high yield of the final product.
科学的研究の応用
CTB has been found to have potential applications in various domains of scientific research. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. CTB has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, CTB has been studied for its potential use in neuroprotection and has been found to protect neurons from damage.
特性
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJUBMTTGRYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)


![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)

![3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)


![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)